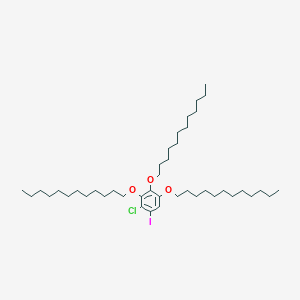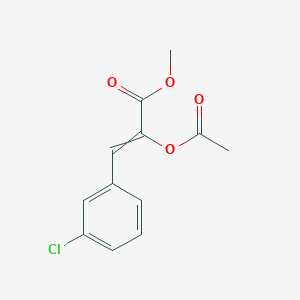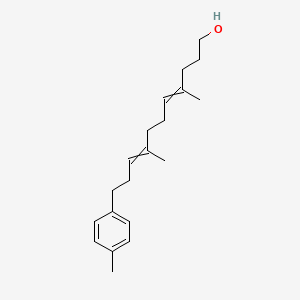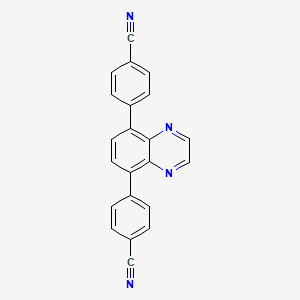
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and three dodecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the dodecyloxy groups through etherification reactions. The chlorination and iodination steps are then carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its halogenated aromatic structure may interact with proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-bromobenzene
Uniqueness
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds. The dodecyloxy groups also contribute to its solubility and interaction with other molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
921229-83-6 |
|---|---|
Fórmula molecular |
C42H76ClIO3 |
Peso molecular |
791.4 g/mol |
Nombre IUPAC |
4-chloro-1,2,3-tridodecoxy-5-iodobenzene |
InChI |
InChI=1S/C42H76ClIO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-39-37-38(44)40(43)42(47-36-33-30-27-24-21-18-15-12-9-6-3)41(39)46-35-32-29-26-23-20-17-14-11-8-5-2/h37H,4-36H2,1-3H3 |
Clave InChI |
WYXBRZQGWJCZHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)


![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)


![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)


![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
